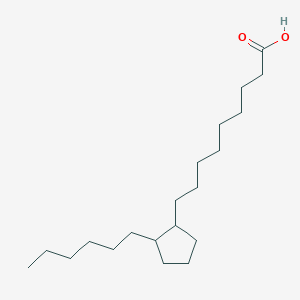
9-(2-Hexylcyclopentyl)nonanoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
9-(2-Hexylcyclopentyl)nonanoic acid is an organic compound with a complex structure that includes a cyclopentyl ring substituted with a hexyl group and a nonanoic acid chain
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 9-(2-Hexylcyclopentyl)nonanoic acid typically involves multiple steps, starting from readily available precursors. One common method involves the alkylation of cyclopentanone with a hexyl halide to introduce the hexyl group. This is followed by a series of reactions to introduce the nonanoic acid chain. The key steps include:
Alkylation: Cyclopentanone is reacted with a hexyl halide in the presence of a strong base to form 2-hexylcyclopentanone.
Oxidation: The resulting 2-hexylcyclopentanone is oxidized to form the corresponding carboxylic acid.
Chain Extension: The carboxylic acid is then subjected to chain extension reactions to introduce the nonanoic acid chain.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, efficient catalysts, and optimized reaction conditions to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
9-(2-Hexylcyclopentyl)nonanoic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol.
Substitution: The compound can undergo substitution reactions, particularly at the cyclopentyl ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Halogenating agents like bromine or chlorine can be used for substitution reactions.
Major Products
The major products formed from these reactions include various derivatives of the original compound, such as ketones, alcohols, and halogenated compounds.
Scientific Research Applications
9-(2-Hexylcyclopentyl)nonanoic acid has several applications in scientific research:
Chemistry: It is used as a precursor in the synthesis of more complex molecules and as a reagent in organic synthesis.
Biology: The compound is studied for its potential biological activity and interactions with biological molecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a drug candidate.
Industry: It is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 9-(2-Hexylcyclopentyl)nonanoic acid involves its interaction with specific molecular targets. The compound can interact with enzymes and receptors, modulating their activity. The exact pathways and targets depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
Similar Compounds
Nonanoic Acid: A simpler fatty acid with a similar chain length but without the cyclopentyl ring.
Hexylcyclopentane: A compound with a similar cyclopentyl ring structure but lacking the nonanoic acid chain.
Uniqueness
9-(2-Hexylcyclopentyl)nonanoic acid is unique due to its combined structural features of a cyclopentyl ring and a long-chain fatty acid. This combination imparts distinct chemical and physical properties, making it valuable for specific applications where both rigidity and flexibility are required.
Properties
CAS No. |
160281-93-6 |
|---|---|
Molecular Formula |
C20H38O2 |
Molecular Weight |
310.5 g/mol |
IUPAC Name |
9-(2-hexylcyclopentyl)nonanoic acid |
InChI |
InChI=1S/C20H38O2/c1-2-3-4-9-13-18-15-12-16-19(18)14-10-7-5-6-8-11-17-20(21)22/h18-19H,2-17H2,1H3,(H,21,22) |
InChI Key |
HBJIUOGOLAADFU-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCC1CCCC1CCCCCCCCC(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















